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Compound of Interest

Compound Name: 2-Amino-3,5-dichlorobenzonitrile

Cat. No.: B1269155

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Amino-3,5-dichlorobenzonitrile (C7H4CI2N2), a key intermediate in the synthesis of various
pharmaceutical and agrochemical compounds. This document details the available Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with
standardized experimental protocols for data acquisition.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-Amino-3,5-
dichlorobenzonitrile.

Table 1: Predicted *H NMR o

Chemical Shift ()

Multiplicity Integration Assignment
(ppm)
~75-7.8 Doublet 1H Aromatic H
~7.3-7.6 Doublet 1H Aromatic H
~45-55 Broad Singlet 2H -NH:z

Note: Predicted data is based on the analysis of structurally similar compounds, including 2-
amino-5-chlorobenzonitrile and 3,5-dichlorobenzonitrile. The exact chemical shifts and coupling
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constants may vary depending on the solvent and experimental conditions.

. 13 1
Chemical Shift (8) (ppm) Assighment
~150 - 155 C-NH:z
~135-140 C-Cl
~130- 135 C-Cl
~120 - 130 Aromatic CH
~115-125 Aromatic CH
~115-120 C-CN
~95 - 105 C-CN

Note: Predicted data is based on the analysis of structurally similar compounds. The exact

chemical shifts may vary depending on the solvent and experimental conditions.

Table 3: IR SpectroscopicData

Wavenumber (cm—?)

Intensity

Assignment

~3400 - 3500 Strong, Sharp N-H stretch (asymmetric)

~3300 - 3400 Strong, Sharp N-H stretch (symmetric)

~2220 - 2230 Strong, Sharp C=N stretch

~1600 - 1650 Medium N-H bend

~1550 - 1600 Medium C=C stretch (aromatic)

800 - 900 Strong C-H bend (aromatic, out-of-
plane)

~600 - 800 Strong C-Cl stretch

Source: Experimental IR and Raman spectra have been recorded and analyzed, with

assignments supported by DFT calculations.[1]
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Iahlg_AL._ELedmie_d_Mass_Sp_e_ciLQmﬂnLQata

Relative Abundance Assighment

[M]* (Molecular ion with
186/188/190 High characteristic isotopic pattern

for two chlorine atoms)

151/153 Medium [M-CI]*

124/126 Medium [M-CI-HCN]*

Note: Predicted data. The fragmentation pattern of aromatic amines is often characterized by
the loss of functional groups and cleavage of the aromatic ring. The presence of two chlorine
atoms will result in a characteristic M, M+2, and M+4 isotopic pattern in the mass spectrum.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of 2-Amino-3,5-
dichlorobenzonitrile by analyzing the chemical shifts, coupling constants, and integration of
proton (*H) and carbon (*3C) nuclei.

Methodology:

e Sample Preparation: Dissolve 5-10 mg of 2-Amino-3,5-dichlorobenzonitrile in
approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCls; or
Dimethyl sulfoxide-de, DMSO-de) in a 5 mm NMR tube.

e 'H NMR Acquisition:
o Spectrometer: 400 MHz or higher.
o Pulse Program: Standard single-pulse experiment.

o Spectral Width: 0-12 ppm.
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o Number of Scans: 16-64 scans for adequate signal-to-noise ratio.
o Relaxation Delay: 1-5 seconds.

o Reference: Tetramethylsilane (TMS) at 0 ppm.

e 13C NMR Acquisition:
o Spectrometer: 100 MHz or higher.
o Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
o Spectral Width: 0-200 ppm.

o Number of Scans: 1024 or more scans may be required due to the lower natural
abundance of 13C.

o Relaxation Delay: 2-5 seconds.

o Reference: Solvent peak (e.g., CDCls at 77.16 ppm, DMSO-ds at 39.52 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 2-Amino-3,5-dichlorobenzonitrile by
measuring the absorption of infrared radiation.

Methodology (KBr Pellet Technique):
e Sample Preparation:

o Grind a small amount (1-2 mg) of 2-Amino-3,5-dichlorobenzonitrile with approximately
100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine,
homogeneous powder is obtained.

o Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
o Data Acquisition:

o Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
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[e]

Scan Range: 4000-400 cm~2.

Resolution: 4 cm~—1.

o

Number of Scans: 16-32 scans.

[¢]

[¢]

Background: A background spectrum of the empty sample compartment or a pure KBr
pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of 2-Amino-3,5-
dichlorobenzonitrile and to elucidate its fragmentation pattern.

Methodology (Electron lonization - EIl):

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via
a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized
in the ion source.

« lonization: Bombard the gaseous sample molecules with a high-energy electron beam
(typically 70 eV). This causes the molecules to ionize and fragment.

o Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

» Detection: The separated ions are detected, and a mass spectrum is generated, plotting the
relative abundance of each ion as a function of its m/z ratio.

Visualizations

The following diagrams illustrate the logical flow of spectroscopic analysis and the relationship
between the different techniques.
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Caption: Workflow for the spectroscopic characterization of 2-Amino-3,5-
dichlorobenzonitrile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1269155#spectroscopic-data-of-2-amino-3-5-
dichlorobenzonitrile-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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